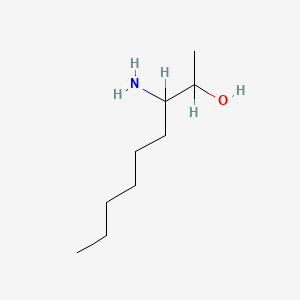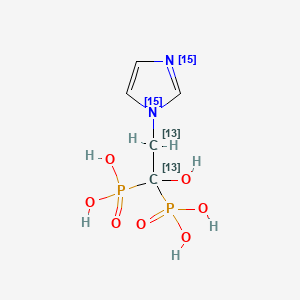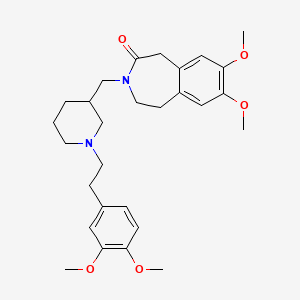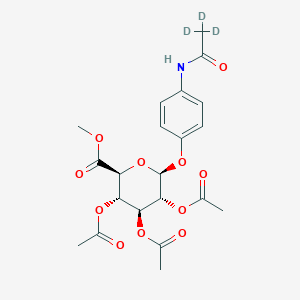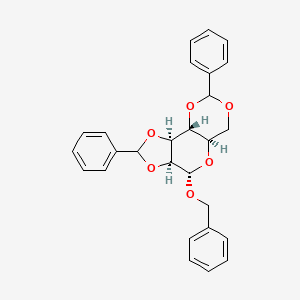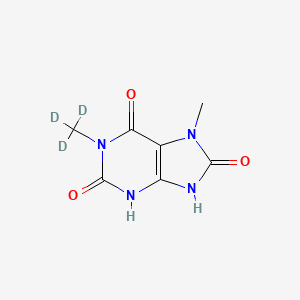
1,7-Dimethyluric Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dimethyluric Acid-d3 is a deuterium-labeled derivative of 1,7-Dimethyluric Acid. This compound is an important metabolite of caffeine and is often used in scientific research due to its stable isotopic labeling. The deuterium atoms replace the hydrogen atoms in the uric acid molecule, making it useful for various analytical and research purposes .
準備方法
Synthetic Routes and Reaction Conditions
1,7-Dimethyluric Acid-d3 can be synthesized through the deuteration of 1,7-Dimethyluric Acid. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced purification techniques to obtain the desired isotopic purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications .
化学反応の分析
Types of Reactions
1,7-Dimethyluric Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under electrochemical conditions, which has been studied over a wide pH range.
Reduction: Though less common, reduction reactions can also be performed under specific conditions.
Substitution: The methyl groups in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Electrochemical oxidation using solid electrodes and a range of pH conditions (2.2-10.3).
Reduction: Specific reducing agents under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
1,7-Dimethyluric Acid-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
作用機序
The mechanism of action of 1,7-Dimethyluric Acid-d3 involves its role as a metabolite of caffeine. It is formed through the metabolic pathways of caffeine in the body. The compound interacts with various enzymes and proteins involved in caffeine metabolism, providing insights into the pharmacokinetics and metabolic profiles of caffeine and its derivatives .
類似化合物との比較
Similar Compounds
1,7-Dimethyluric Acid: The non-deuterated form of the compound.
1,3-Dimethyluric Acid: Another metabolite of caffeine with different methylation positions.
1,7-Dimethylxanthine: A related compound with similar structural features.
Uniqueness
1,7-Dimethyluric Acid-d3 is unique due to its stable isotopic labeling with deuterium. This labeling provides distinct advantages in analytical and research applications, such as improved accuracy in quantitation and reduced interference in mass spectrometry analyses .
特性
IUPAC Name |
7-methyl-1-(trideuteriomethyl)-3,9-dihydropurine-2,6,8-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFNCLGCUJJPKU-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)NC(=O)N(C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2C)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
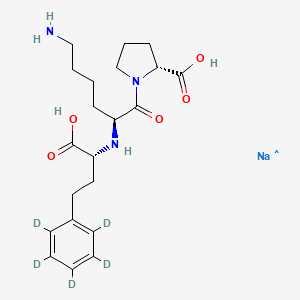
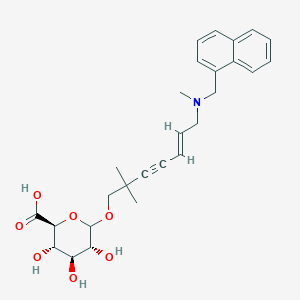
![[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140570.png)
![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)
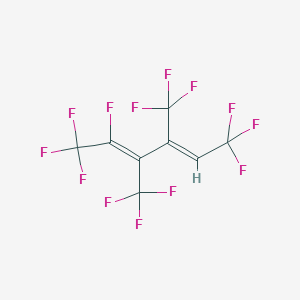
![[(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140574.png)
![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)
